molecular formula C29H46O4 B602817 Cabraleahydroxylactone acetate CAS No. 35833-70-6

Cabraleahydroxylactone acetate

Cat. No.: B602817
CAS No.: 35833-70-6
M. Wt: 458.683
InChI Key:
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Mechanism of Action

Target of Action

Cabraleahydroxylactone acetate is a tetracyclic triterpenoid . It has been found to have an anti-inflammatory effect against the Liver X receptor (LXR) activation in the HepG2 cell line . LXR is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation, and its activation has been linked to various diseases, including atherosclerosis, diabetes, and cancer .

Mode of Action

Its anti-inflammatory effect suggests that it may interact with lxr, leading to changes in the expression of genes regulated by this receptor

Biochemical Pathways

This compound may affect the biochemical pathways regulated by LXR. These include pathways involved in lipid metabolism, inflammation, and cellular proliferation . The compound’s impact on these pathways could lead to downstream effects such as altered lipid homeostasis, reduced inflammation, and changes in cell growth and differentiation .

Pharmacokinetics

Its molecular formula is C29H46O4 , and it has a predicted boiling point of 529.9±23.0 °C and a predicted density of 1.09±0.1 g/cm3 These properties may influence its bioavailability and pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its anti-inflammatory effect and its impact on LXR-regulated pathways . These effects could include changes in lipid metabolism, reduced inflammation, and alterations in cell growth and differentiation . .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the physiological environment in which the compound is administered, such as the pH, temperature, and presence of other molecules. The compound’s stability could also be affected by storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cabraleahydroxylactone acetate is typically prepared through chemical synthesis. The synthesis involves the acetylation of cabraleahydroxylactone, which is derived from natural sources such as the stems of Aglaia abbreviata . The reaction conditions often include the use of acetic anhydride and a catalyst like pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction of cabraleahydroxylactone from plant sources followed by chemical modification. The process includes the use of organic solvents for extraction and purification, followed by acetylation under controlled conditions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cabraleahydroxylactone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Cabraleahydroxylactone acetate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Cabraleahydroxylactone acetate stands out due to its unique combination of a tetracyclic structure and an acetate functional group. This combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGAIIJMVWESST-LKJFLBAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(=O)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CCC(=O)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119531
Record name 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35833-70-6
Record name 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35833-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Norcholan-24-oic acid, 3-(acetyloxy)-20-hydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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